

In Vitro Potency of TNO155 on p-ERK Signaling: A Technical Guide

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Compound of Interest

Compound Name: SHP389

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This technical guide provides an in-depth overview of the in vitro potency of TNO155, a selective allosteric inhibitor of SHP2, on the phosphorylation of Extracellular Signal-Regulated Kinase (p-ERK). TNO155 targets the protein tyrosine phosphatase SHP2, a critical node in the RAS-RAF-MEK-ERK (MAPK) signaling pathway, which is frequently hyperactivated in various cancers.[1] Inhibition of SHP2 by TNO155 prevents downstream signaling, leading to a reduction in p-ERK levels and subsequent inhibition of tumor cell growth.[1] This guide summarizes key quantitative data, details experimental protocols for assessing p-ERK signaling, and provides visual representations of the signaling pathway and experimental workflows.

Data Presentation: In Vitro Efficacy of TNO155

The following table summarizes the in vitro effects of TNO155 on cell viability and p-ERK signaling in various cancer cell lines. While direct IC50 values for p-ERK inhibition are not extensively published, a clear dose-dependent suppression of p-ERK has been demonstrated.

Cell Line	Cancer Type	Parameter	Value (μM)	Observations on p-ERK Signaling
ORL-195	Oral Squamous Cell Carcinoma	IC50 (Cell Viability)	< 1	Dose-dependent downregulation of p-MEK and p-ERK observed at 1-hour post-treatment. The inhibitory effect was durable.[1]
SCC-9	Oral Squamous Cell Carcinoma	IC50 (Cell Viability)	< 1	Similar to ORL-195, showed a durable, dose-dependent suppression of p-MEK and p-ERK. [1]
BICR10	Oral Squamous Cell Carcinoma	IC50 (Cell Viability)	> 10	The inhibitory effect on p-MEK and p-ERK was abrogated after 24 hours of treatment with 10 μM TNO155, indicating resistance.[1]
PE/CA-PJ15	Oral Squamous Cell Carcinoma	IC50 (Cell Viability)	> 10	Similar to BICR10, demonstrated a transient inhibition of p-ERK.[1]

PC-14	EGFR-mutant Lung Cancer	N/A	N/A	Rebound of p-ERK levels was observed after 24 hours of treatment with the EGFR inhibitor nazartinib, which was prevented by combination with TNO155.[2]
NCI-H2122	KRAS G12C Lung Cancer	N/A	N/A	TNO155 in combination with a KRAS G12C inhibitor led to further inhibition of MEK and ERK as early as 15 minutes of treatment.[2]
HT-29	BRAF V600E Colorectal Cancer	N/A	N/A	TNO155 prevented the rebound of p-ERK levels observed after 24 hours of treatment with dabrafenib plus trametinib.[2]
Kelly	ALK-mutant Neuroblastoma	IC50 (Cell Viability)	~1-10	Combination treatment with ALK inhibitors showed enhanced inactivation of the RAS-MAPK

pathway, as indicated by decreased p-ERK1/2.[3][4]

SH-SY5Y

ALK-mutant
Neuroblastoma

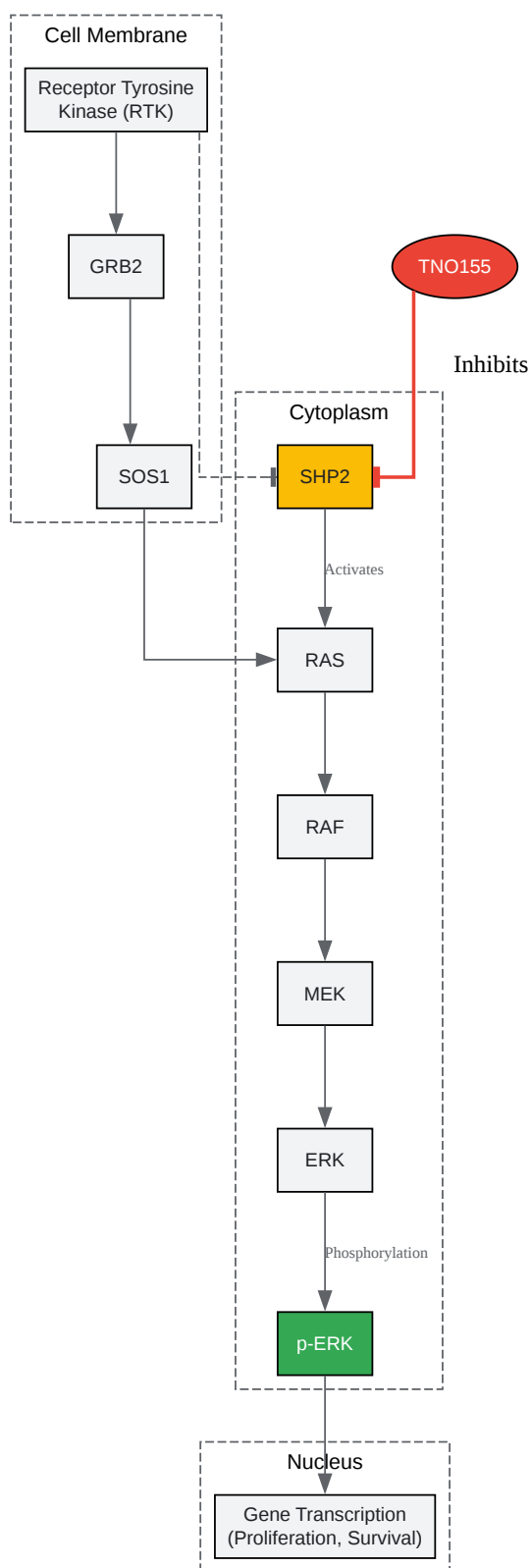
IC50 (Cell
Viability)

~1-10

Similar to Kelly cells, combination with ALK inhibitors resulted in decreased p-ERK1/2 levels.[3][4]

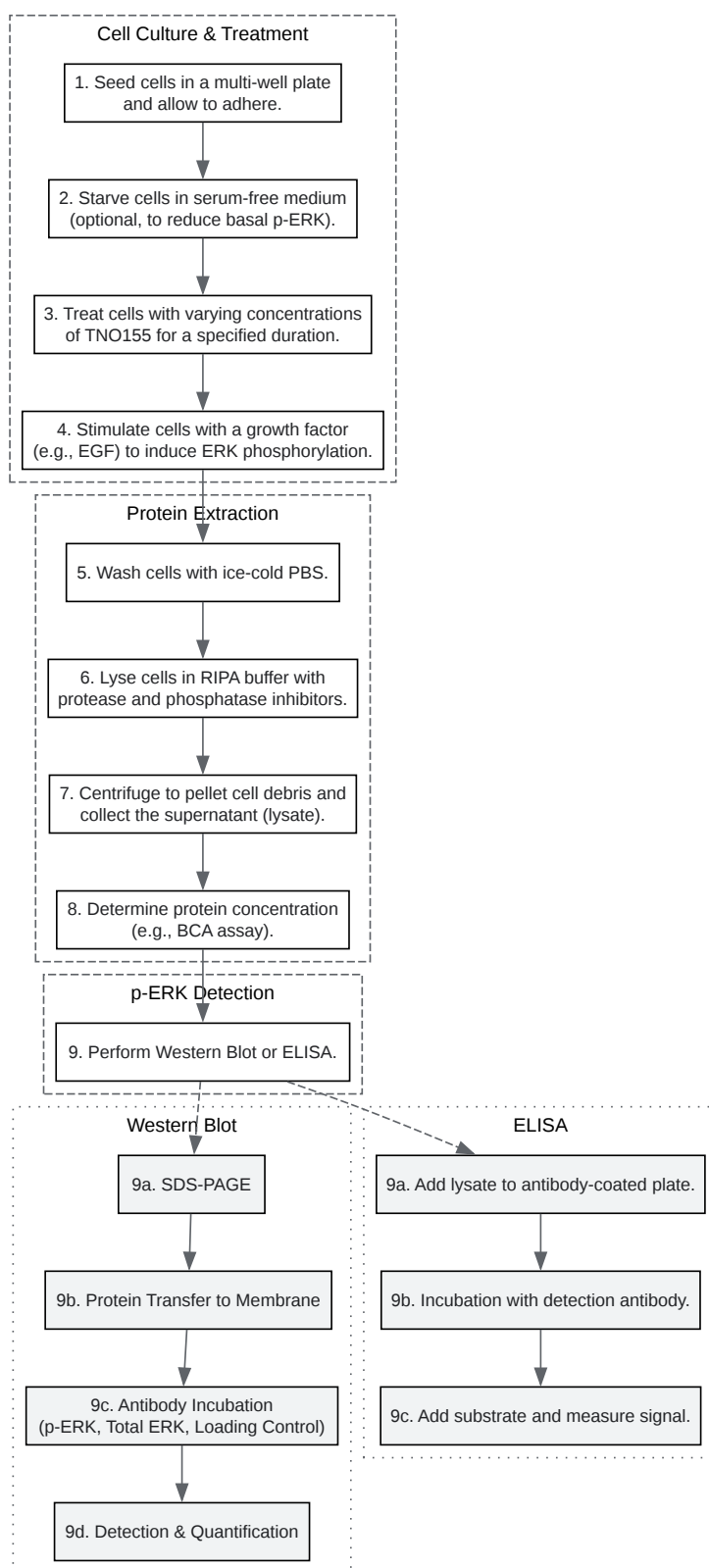
Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.



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Diagram 1. TNO155 Inhibition of the SHP2-Mediated MAPK/ERK Signaling Pathway.



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Diagram 2. Experimental Workflow for Assessing In Vitro Potency of TNO155 on p-ERK Signaling.

Experimental Protocols

Western Blot for p-ERK and Total ERK

This protocol outlines the steps for determining the levels of phosphorylated and total ERK in cell lysates following treatment with TNO155.

1. Cell Culture and Treatment:

- Seed cells (e.g., 5×10^5 cells/well) in a 6-well plate and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
- Optional: For cell lines with high basal p-ERK levels, serum-starve the cells for 4-24 hours in a serum-free medium.
- Treat the cells with a dose range of TNO155 (e.g., 0.1, 1, 10 μ M) or vehicle control (DMSO) for the desired time (e.g., 1, 6, 24 hours).
- If applicable, stimulate the cells with a growth factor (e.g., 100 ng/mL EGF for 10 minutes) to induce ERK phosphorylation.

2. Cell Lysis and Protein Quantification:

- Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
- Add 100-200 μ L of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
- Incubate on ice for 15-30 minutes with occasional swirling.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new tube, avoiding the pellet.

- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

- Normalize the protein concentration of all samples with lysis buffer. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load equal amounts of protein (typically 20-30 µg) per lane onto a 10% or 12% SDS-polyacrylamide gel.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or overnight at 4°C.

4. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for p-ERK1/2 (e.g., rabbit anti-phospho-p44/42 MAPK, Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.

5. Signal Detection and Analysis:

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.

- Capture the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.
- To normalize the p-ERK signal, strip the membrane and re-probe with an antibody for total ERK1/2 and a loading control (e.g., β -actin or GAPDH).
- Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-ERK signal to the total ERK signal.

Cell-Based ELISA for p-ERK

This protocol provides a higher-throughput method for quantifying p-ERK levels.

1. Cell Seeding and Treatment:

- Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
- Follow the same treatment and stimulation procedures as described for the Western blot protocol.

2. Cell Lysis:

- After treatment, aspirate the medium and add 50-100 μ L of the lysis buffer provided with the ELISA kit to each well.
- Incubate for 15-30 minutes at room temperature on an orbital shaker.

3. ELISA Procedure:

- Transfer the cell lysates to the antibody-coated 96-well plate provided in the kit.
- Follow the manufacturer's instructions for incubation with detection antibodies, washing steps, and substrate addition.
- Measure the absorbance or fluorescence using a microplate reader at the specified wavelength.

- A parallel plate can be used to measure total ERK for normalization.

4. Data Analysis:

- Subtract the background reading from all samples.
- Normalize the p-ERK signal to the total ERK signal for each condition.
- Plot the normalized p-ERK levels against the concentration of TNO155 to determine the in vitro potency.

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